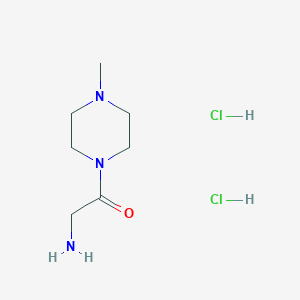

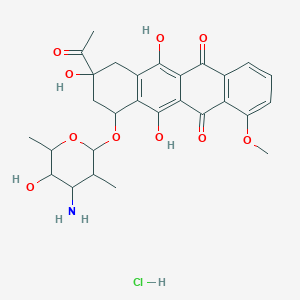

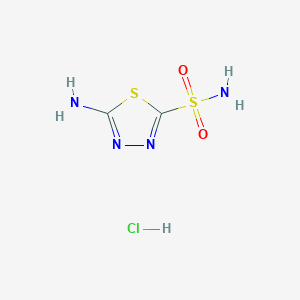

![molecular formula C9H16N2OS B135545 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine CAS No. 66356-54-5](/img/structure/B135545.png)

5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine” is a chemical compound that is related to Ranitidine . It is also known as “Ranitidine Related Compound A” and has a molecular formula of C10H18N2OS.1/2C4H4O4 .

Molecular Structure Analysis

The molecular weight of “5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine” is 272.36 . The molecular formula is C10H18N2OS.1/2C4H4O4 .科学的研究の応用

Allergic Contact Sensitivity

Allergic contact sensitivity to this chemical compound, used as a diamino intermediate in the synthesis of Ranitidine®, was reported in an industrial chemist. This instance highlights the compound's potential allergenic properties in industrial settings (Rycroft, 1983).

Ranitidine Manufacturing

In the manufacturing process of Ranitidine HCl, a commonly used H2 antagonist for peptic ulcer treatment, this compound emerges as an intermediate. Its exposure was linked to a potent skin sensitizer effect, highlighting occupational health concerns (Goh & Ng, 1984).

Stereoselective Synthesis

A stereoselective synthesis of β-methyltryptophan methyl ester involved the reaction of α-methyl-N-(1-Methylethyl)-1H-indole-3-methanamine with the compound, demonstrating its utility in complex organic syntheses (Behforouz et al., 1988).

Catalytic Transformations

The compound was used in catalytic transformations of furan amines, showing its potential in chemical synthesis processes (Bel'skii et al., 1970).

Diels-Alder Reaction

The compound was involved in Diels−Alder cycloaddition reactions to afford polysubstituted anilines, highlighting its role in facilitating complex organic reactions (Padwa et al., 1997).

Biological Activity Studies

Studies on Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, related to the compound, revealed significant biological activities against cancer cell lines and bacteria, suggesting its potential in medical research (Phutdhawong et al., 2019).

Chemical Switch in Maillard Reaction

A study on the Maillard reaction highlighted the role of furanic compounds in forming colored products, underlining the compound's potential in food chemistry (Hofmann, 1998).

Synthesis of Novel Tetrahydroisoquinolinones

The compound was used in the synthesis of novel trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, showing its application in medicinal chemistry (Kandinska et al., 2006).

Methanogenic Cofactors Synthesis

In the total synthesis of methanogenic cofactors, the compound played a role, underlining its significance in biochemistry and microbiology (Sullins et al., 1993).

Eco-Friendly Corrosion Inhibitor

Amino acid compounds related to 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine have been studied as eco-friendly corrosion inhibitors for steel, highlighting its potential in industrial applications (Yadav et al., 2015).

DNA Methylation Studies

The compound's derivative, 5-hydroxymethylcytosine, has been studied in the context of DNA methylation, a crucial epigenetic mark, offering insights into genetic regulation and development (Tahiliani et al., 2009).

Safety And Hazards

特性

IUPAC Name |

2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2OS/c1-11-6-8-2-3-9(12-8)7-13-5-4-10/h2-3,11H,4-7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQYKULIUYUIQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(O1)CSCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60603596 |

Source

|

| Record name | 2-[({5-[(Methylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine | |

CAS RN |

66356-54-5 |

Source

|

| Record name | 2-[({5-[(Methylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

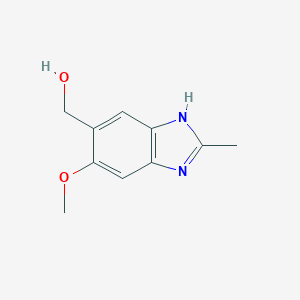

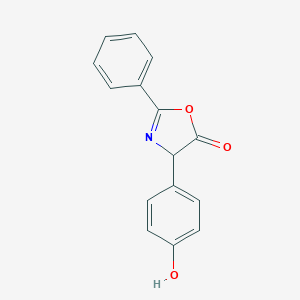

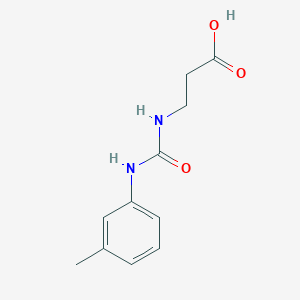

![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)

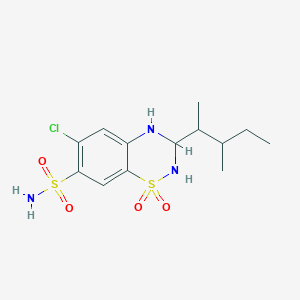

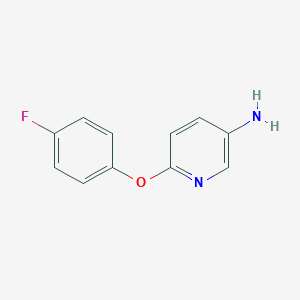

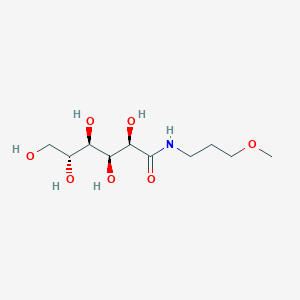

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)

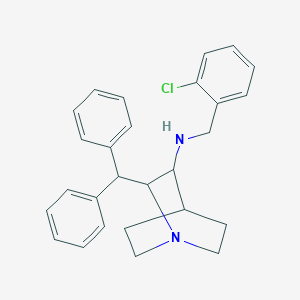

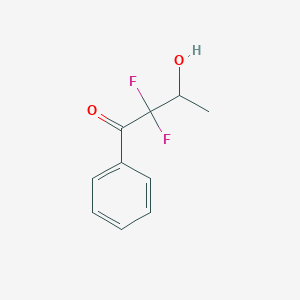

![(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B135482.png)